molecular formula C17H17NO6 B5347943 dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5347943
M. Wt: 331.32 g/mol
InChI Key: MQKIFFMJLNMAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as MDP, is a pyridine-based compound that has recently gained attention in scientific research. MDP is synthesized through a multistep reaction process and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of MDP is still under investigation. However, studies have suggested that MDP may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, MDP has also been shown to have other biochemical and physiological effects. Studies have shown that MDP can reduce inflammation and oxidative stress in the body. It may also have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

MDP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, MDP may have limited solubility in certain solvents, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of MDP and its long-term safety profile.

Future Directions

There are several potential future directions for research on MDP. One area of interest is in the development of MDP-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of MDP and its potential side effects. There is also potential for the development of new synthesis methods for MDP that may be more efficient or cost-effective. Overall, MDP is a promising compound with potential applications in various scientific fields.

Synthesis Methods

MDP is synthesized through a multistep reaction process that involves the condensation of 4-(methoxycarbonyl)benzaldehyde and ethyl acetoacetate to form 4-(methoxycarbonyl)phenyl-3-methylbut-2-en-1-ol. This intermediate is then reacted with 2,4-pentanedione to form the final product, MDP.

Scientific Research Applications

MDP has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MDP has anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

dimethyl 4-(4-methoxycarbonylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-22-15(19)11-6-4-10(5-7-11)14-12(16(20)23-2)8-18-9-13(14)17(21)24-3/h4-9,14,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKIFFMJLNMAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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